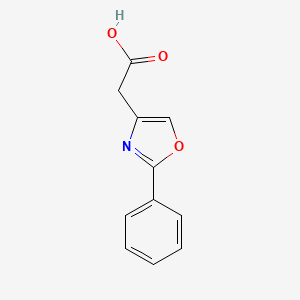

(2-Phenyl-1,3-oxazol-4-yl)acetic acid

Description

(2-Phenyl-1,3-oxazol-4-yl)acetic acid is a heterocyclic compound featuring a central oxazole (B20620) ring substituted with a phenyl group at the 2-position and an acetic acid moiety at the 4-position. While specific research on this particular molecule is limited, its structural components—the oxazole core and the phenylacetic acid side chain—place it at the intersection of several key areas in chemical and pharmaceutical research.

Structure

3D Structure

Properties

IUPAC Name |

2-(2-phenyl-1,3-oxazol-4-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO3/c13-10(14)6-9-7-15-11(12-9)8-4-2-1-3-5-8/h1-5,7H,6H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHGUBEHGXLMGTM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC(=CO2)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40427954 | |

| Record name | (2-phenyl-1,3-oxazol-4-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40427954 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22086-89-1 | |

| Record name | (2-phenyl-1,3-oxazol-4-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40427954 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(2-phenyl-1,3-oxazol-4-yl)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Phenyl 1,3 Oxazol 4 Yl Acetic Acid and Its Analogues

Classical and Contemporary Approaches to Oxazole (B20620) Acetic Acid Synthesis

The formation of the oxazole ring, the core of the target molecule, can be accomplished through several reliable methods. These include the historic Erlenmeyer-Plöchl condensation and versatile multi-component reactions, which allow for the construction of complex molecular architectures in a single step.

Erlenmeyer-Plöchl Condensation and its Derivatives in Oxazolone (B7731731) Formation

The Erlenmeyer-Plöchl reaction, a cornerstone of oxazole synthesis, involves the condensation of an N-acylglycine, such as hippuric acid, with an aldehyde in the presence of acetic anhydride (B1165640). nih.govchemicalbook.comchemicalbook.com This reaction proceeds through the formation of an intermediate oxazol-5(4H)-one, also known as an azlactone. nih.govchemicalbook.com Specifically, the hippuric acid cyclizes in the presence of acetic anhydride to form 2-phenyl-oxazolone. This intermediate possesses two acidic protons and can react with an aldehyde, like benzaldehyde (B42025), in the presence of acetic anhydride and sodium acetate (B1210297) to yield an azlactone. nih.govchemicalbook.com

The versatility of the Erlenmeyer-Plöchl synthesis is demonstrated by its application in the preparation of various amino acids. For instance, the azlactone formed from the reaction with benzaldehyde can be reduced to produce phenylalanine. nih.govchemicalbook.com The reaction conditions can be modified to influence the stereochemistry of the product, with some variations leading to the thermodynamically stable Z configuration. mdpi.com

Table 1: Examples of Erlenmeyer-Plöchl Reaction Conditions and Products

| N-Acylglycine | Aldehyde | Reagents | Product | Reference |

| Hippuric Acid | Benzaldehyde | Acetic Anhydride, Sodium Acetate | 2-Phenyl-4-benzylidene-oxazol-5(4H)-one | nih.govchemicalbook.com |

| N-acetylglycine | 3-Hydroxybenzaldehyde (as benzyl (B1604629) ether) | Acetic Anhydride, Sodium Acetate | Azlactone intermediate for L-m-tyrosine synthesis | nih.gov |

Multi-component Reaction Strategies for Oxazole Derivatives

Multi-component reactions (MCRs) have emerged as powerful tools in organic synthesis, enabling the construction of complex molecules from three or more starting materials in a single pot. google.com These reactions are highly atom-economical and offer a streamlined approach to generating molecular diversity. google.com Various MCRs have been developed for the synthesis of oxazole derivatives. google.com

One notable example is the van Leusen reaction, which utilizes tosylmethylisocyanides (TosMICs) for the preparation of oxazole-based compounds. nih.gov This reaction is considered one of the most suitable strategies for synthesizing oxazole-based medicinal compounds. nih.gov Another significant MCR is the Ugi four-component reaction (U-4CR), which combines an oxo-substrate, a carboxylic acid, an amine, and an isocyanide to produce α-acylamino amides. google.com These linear products can then undergo subsequent cyclization to form heterocyclic structures, including oxazoles. google.com The Passerini three-component reaction, a related isocyanide-based MCR, also provides a route to depsipeptide-like structures that can serve as precursors to oxazoles. google.com

Targeted Synthesis of (2-Phenyl-1,3-oxazol-4-yl)acetic Acid Scaffolds

The synthesis of the specific target molecule, this compound, and its close analogs often involves multi-step sequences that utilize the foundational reactions described above, followed by functional group manipulations.

Synthesis of (5-Methyl-2-phenyl-1,3-oxazol-4-yl)acetic Acid via Nitrile Hydrolysis

A documented route to (5-Methyl-2-phenyl-1,3-oxazol-4-yl)acetic acid involves the hydrolysis of a nitrile precursor. chemicalbook.com Specifically, the synthesis starts from 4-(2-Cyanoethyl)-5-methyl-2-phenyloxazole. chemicalbook.com This nitrile is then subjected to hydrolysis using potassium hydroxide (B78521) in an ethanol (B145695)/water mixture under reflux conditions for an extended period. chemicalbook.com The reaction proceeds by converting the nitrile group into a carboxylate salt, which upon acidification yields the desired acetic acid derivative. chemicalbook.com

Table 2: Synthesis of (5-Methyl-2-phenyl-1,3-oxazol-4-yl)acetic Acid

| Starting Material | Reagents | Reaction Conditions | Product | Reference |

| 4-(2-Cyanoethyl)-5-methyl-2-phenyloxazole | Potassium Hydroxide, Ethanol/Water | Reflux, 20 hours | 2-(5-methyl-2-phenyloxazol-4-yl)acetic acid | chemicalbook.com |

Processes for Production of Oxazole-4-acetic Acid Derivatives

The industrial production of oxazole-4-acetic acid derivatives is often protected by patents, which disclose various synthetic strategies. One such patent describes a process for producing a range of oxazole-4-acetic acid derivatives with potential hypoglycemic, glucose tolerance improving, and insulin (B600854) sensitivity potentiating activities. google.com The general structure disclosed in this patent allows for a wide variety of substituents on the oxazole ring and the acetic acid side chain. google.com

Cyclization Reactions in the Formation of Oxazol-5(4H)-one Intermediates

The formation of oxazol-5(4H)-ones is a critical step in many synthetic routes towards oxazole-containing compounds. These intermediates are typically formed through the intramolecular cyclization of N-acyl-α-amino acids. researchgate.net This cyclodehydration can be achieved using a variety of activating agents for the carboxylic acid group. nih.govresearchgate.net

Commonly employed reagents for this transformation include acetic anhydride, N,N′-dicyclohexylcarbodiimide (DCC), and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). researchgate.net Other reagents such as chloromethylenedimethylammonium chloride (Vilsmeier reagent) and alkyl chloroformates in the presence of N-methylmorpholine are also effective. researchgate.net For instance, N-acyl-α-amino acids can be converted to their corresponding 1,3-oxazol-5(4H)-ones by cyclodehydration with ethyl chloroformate in the presence of 4-methylmorpholine. researchgate.net

Table 3: Reagents for Cyclization of N-Acyl-α-amino Acids to Oxazol-5(4H)-ones

| N-Acyl-α-amino Acid | Reagent | Base (if applicable) | Product | Reference |

| 2-{4-[(4-chlorophenyl)sulfonyl]benzamido}-3-methylbutanoic acid | Ethyl chloroformate | 4-methylmorpholine | 2-{4-[(4-chlorophenyl)sulfonyl]phenyl}-4-isopropyl-1,3-oxazol-5(4H)-one | researchgate.net |

| General N-acyl-α-amino acids | Acetic Anhydride | - | Oxazol-5(4H)-one | researchgate.net |

| General N-acyl-α-amino acids | N,N′-dicyclohexylcarbodiimide (DCC) | - | Oxazol-5(4H)-one | researchgate.net |

Synthetic Routes to Precursors and Key Intermediates

The efficient construction of this compound and its derivatives is contingent upon the availability of crucial precursors. The synthesis of acylaminoacetic acids and specific oxazolone intermediates are foundational steps in many synthetic pathways.

Preparation of Acylaminoacetic Acids as Synthons

Acylaminoacetic acids, particularly N-acyl amino acids (NAAAs), are vital building blocks, or synthons, for the synthesis of oxazolones. nih.gov The conventional chemical synthesis of these compounds typically involves the acylation of an amino acid. nih.govorganic-chemistry.org A common method is the Schotten-Baumann reaction, where an amino group is acylated. For instance, hippuric acid (N-benzoylglycine), a frequently used precursor in oxazolone synthesis, is prepared by the acylation of glycine.

This process generally involves reacting an amino acid with an acyl chloride (like benzoyl chloride) or an acid anhydride in the presence of a base to neutralize the hydrogen chloride formed during the reaction. While effective, conventional methods can involve toxic reagents like chlorinating agents for carboxylic acid activation. nih.gov In response, greener, enzyme-catalyzed biotransformations are being explored for the synthesis of these amide bonds. nih.gov

Methods for synthesizing α-amino acids, the backbone of these synthons, are well-established and include the amination of α-bromocarboxylic acids and the amidomalonate synthesis, which is a variation of the malonic ester synthesis. libretexts.orglibretexts.org

Synthesis of (4Z)-2-Phenyl-4-(thien-2-ylmethylene)-1,3(4H)-oxazol-5-one

The compound (4Z)-2-Phenyl-4-(thien-2-ylmethylene)-1,3(4H)-oxazol-5-one is a key intermediate, an azalactone, used in the synthesis of various heterocyclic compounds. pjsir.org Its synthesis is a classic example of the Erlenmeyer-Plöchl reaction. researchgate.netbiointerfaceresearch.com This reaction involves the condensation of an N-acylglycine, such as hippuric acid, with an aldehyde, in this case, thiophene-2-carboxaldehyde. pjsir.orgresearchgate.net

The reaction is typically carried out in the presence of a dehydrating agent, most commonly acetic anhydride, and a weak base catalyst like anhydrous sodium acetate. The acetic anhydride serves to cyclize the hippuric acid into an unstable 2-phenyl-2-oxazolin-5-one intermediate, which then undergoes condensation with the aldehyde. researchgate.netbiointerfaceresearch.com The (Z)-configuration of the resulting product has been assigned and confirmed. pjsir.org This unsaturated oxazolone is a valuable synthon itself, readily reacting with various nucleophiles to yield a range of derivatives. pjsir.org

Catalyst Systems and Reaction Conditions in Oxazole Synthesis

Modern organic synthesis emphasizes efficiency, yield, and sustainability. In the context of oxazole synthesis, the choice of catalyst and reaction conditions, such as the use of microwave irradiation, plays a pivotal role in achieving these goals.

Zinc-based Catalysis in Oxazolinone Formation

Zinc compounds have emerged as efficient catalysts for the formation of oxazolinones. Zinc oxide (ZnO) has been successfully employed as a catalyst for the synthesis of 4-arylmethylidene-2-phenyl-5(4H)-oxazolones. researchgate.net The reaction involves the condensation of hippuric acid with various aldehydes in the presence of acetic anhydride and catalytic amounts of ZnO. researchgate.net Similarly, anhydrous zinc chloride has been used in conjunction with acetic anhydride for the synthesis of these compounds. biointerfaceresearch.com

The use of zinc-based catalysts extends to related oxazoline (B21484) structures. A catalytic system combining glycerol (B35011) with zinc(II) acetate has been shown to effectively catalyze the reaction between 2-amino alcohols and 2-cyanopyridines to form 2-pyridyl-2-oxazolines, particularly under microwave irradiation. researchgate.net The catalytic activity of zinc can be fine-tuned by modifying the ligands coordinated to the metal center, which allows for control over the resulting polymer structures in ring-opening polymerization reactions involving oxazolinate ligands. core.ac.uk

| Zinc Catalyst | Reactants | Reaction Type | Key Advantages |

|---|---|---|---|

| Zinc Oxide (ZnO) | Hippuric Acid + Aldehyde | Oxazolone Synthesis | Efficient catalysis for Erlenmeyer-Plöchl reaction. researchgate.net |

| Anhydrous Zinc Chloride (ZnCl₂) | Hippuric Acid + Aldehyde | Oxazolone Synthesis | Effective in combination with acetic anhydride. biointerfaceresearch.com |

| Zinc(II) Acetate / Glycerol | 2-Amino Alcohols + 2-Cyanopyridines | Oxazoline Synthesis | Recyclable catalytic system, effective with microwaves. researchgate.net |

Microwave-Assisted Synthetic Approaches

Microwave-assisted synthesis has become a prominent technique in organic chemistry, offering significant advantages over conventional heating methods. abap.co.in These benefits include rapid heating, increased reaction rates, improved product yields, and often cleaner reactions with fewer byproducts. abap.co.innveo.org

In oxazole synthesis, microwave irradiation has been successfully applied to the Erlenmeyer-Plöchl reaction. One reported method involves irradiating a mixture of hippuric acid and an aryl aldehyde in acetic anhydride for just 4-5 minutes, resulting in 70-75% yields of 4-arylidene-2-phenyl oxazol-5(4H)-ones without the need for a separate catalyst. biointerfaceresearch.com

Another efficient microwave-assisted approach is the [3+2] cycloaddition reaction between substituted aryl aldehydes and 4-toluenesulfonylmethyl isocyanide (TosMIC). nih.govacs.org This method, conducted in a green solvent like isopropanol, can produce 5-substituted oxazoles in excellent yields (e.g., 96%) within a short reaction time of about 8 minutes at 65 °C and 350 W. nih.govacs.org This highlights the potential of microwave-assisted synthesis for the sustainable and rapid production of oxazole derivatives. nih.gov

| Reaction Type | Reactants | Conditions | Yield | Reaction Time |

|---|---|---|---|---|

| Erlenmeyer-Plöchl | Hippuric Acid + Aryl Aldehyde | Microwave, Acetic Anhydride | 70-75% | 4-5 min biointerfaceresearch.com |

| [3+2] Cycloaddition | Aryl Aldehyde + TosMIC | Microwave, K₃PO₄, Isopropanol | up to 96% | ~8 min nih.govacs.org |

Structural Elucidation and Advanced Spectroscopic Characterization of 2 Phenyl 1,3 Oxazol 4 Yl Acetic Acid Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds by providing detailed information about the chemical environment of individual atoms.

The ¹H NMR spectrum of (2-Phenyl-1,3-oxazol-4-yl)acetic acid provides valuable information regarding the number, connectivity, and chemical environment of the protons in the molecule. The expected chemical shifts (δ) are influenced by the electronic effects of the phenyl ring, the oxazole (B20620) heterocycle, and the acetic acid moiety.

The protons of the phenyl group are expected to appear in the aromatic region, typically between δ 7.3 and 8.1 ppm. The protons in the ortho positions are generally shifted downfield compared to the meta and para protons due to the electron-withdrawing nature of the oxazole ring. The single proton on the oxazole ring (H-5) is anticipated to resonate as a singlet, characteristic of its position in the heterocyclic system. The methylene (B1212753) protons (-CH₂-) of the acetic acid group are expected to produce a singlet in the range of δ 3.5-4.0 ppm. The acidic proton of the carboxyl group (-COOH) is typically observed as a broad singlet at a downfield chemical shift, often above δ 10.0 ppm, and its position can be concentration-dependent and may exchange with deuterium (B1214612) oxide (D₂O).

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Phenyl-H (ortho) | 7.9 - 8.1 | Multiplet | 2H |

| Phenyl-H (meta, para) | 7.3 - 7.5 | Multiplet | 3H |

| Oxazole-H (C5-H) | ~7.8 | Singlet | 1H |

| Methylene (-CH₂-) | ~3.7 | Singlet | 2H |

| Carboxyl (-COOH) | >10.0 | Broad Singlet | 1H |

The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon framework of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal.

The carbonyl carbon of the carboxylic acid is expected to have the most downfield chemical shift, typically in the range of δ 170-175 ppm. The carbons of the oxazole ring are predicted to appear between δ 120 and 165 ppm. Specifically, C-2, being attached to both a nitrogen and a phenyl group, and C-4, attached to the acetic acid side chain, will have characteristic shifts within this region. The carbons of the phenyl ring will resonate in the aromatic region, generally between δ 125 and 135 ppm, with the ipso-carbon (the carbon attached to the oxazole ring) showing a distinct shift. The methylene carbon of the acetic acid group is expected to appear in the range of δ 30-40 ppm.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| Carbonyl (-COOH) | 170 - 175 |

| Oxazole C-2 | 160 - 165 |

| Oxazole C-4 | 140 - 145 |

| Oxazole C-5 | 120 - 125 |

| Phenyl C-ipso | 125 - 130 |

| Phenyl C-ortho | 126 - 128 |

| Phenyl C-meta | 128 - 130 |

| Phenyl C-para | 130 - 133 |

| Methylene (-CH₂-) | 30 - 40 |

Two-dimensional (2D) NMR techniques, such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), are powerful tools for the definitive structural assignment of complex molecules.

COSY (¹H-¹H Correlation Spectroscopy): This experiment would reveal proton-proton couplings within the molecule. For this compound, COSY would primarily show correlations between the coupled protons within the phenyl ring, helping to assign the ortho, meta, and para positions.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. It would be instrumental in assigning the signals for the oxazole C-5 and its attached proton, the methylene protons and their corresponding carbon, and the protons of the phenyl ring to their respective carbon atoms.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule based on their characteristic vibrational frequencies. The IR spectrum of this compound is expected to display several key absorption bands.

A very broad absorption band is anticipated in the region of 2500-3300 cm⁻¹ due to the O-H stretching of the carboxylic acid dimer. The most prominent peak is expected to be the C=O stretching vibration of the carboxylic acid, which typically appears around 1700-1725 cm⁻¹. The C=N stretching of the oxazole ring is expected to absorb in the region of 1600-1650 cm⁻¹. The spectrum will also show characteristic absorptions for C=C stretching of the aromatic phenyl and oxazole rings around 1450-1600 cm⁻¹, and C-O stretching vibrations for the oxazole ring and the carboxylic acid. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aliphatic C-H stretching from the methylene group will appear just below 3000 cm⁻¹.

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

| Carboxyl O-H | Stretching (dimer) | 2500 - 3300 (broad) |

| Aromatic C-H | Stretching | 3000 - 3100 |

| Aliphatic C-H | Stretching | 2850 - 2960 |

| Carboxyl C=O | Stretching | ~1723 |

| Oxazole C=N | Stretching | 1600 - 1650 |

| Aromatic C=C | Stretching | 1450 - 1600 |

| Oxazole Ring C-O-C | Stretching | ~1238 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. The molecular formula of this compound is C₁₁H₉NO₃, corresponding to a molecular weight of 203.19 g/mol .

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 203. A common fragmentation pathway for carboxylic acids is the loss of the carboxyl group (-COOH), which has a mass of 45 Da, leading to a significant fragment ion at m/z 158 (M-45). libretexts.org Another typical fragmentation is the loss of a water molecule (H₂O, 18 Da) or a hydroxyl radical (•OH, 17 Da). libretexts.org Fragmentation of the oxazole ring or loss of the phenyl group (C₆H₅, 77 Da) could also lead to other characteristic fragment ions.

Table 4: Expected Mass Spectrometry Fragmentation for this compound

| m/z | Proposed Fragment |

| 203 | [M]⁺ (Molecular Ion) |

| 185 | [M - H₂O]⁺ |

| 158 | [M - COOH]⁺ |

| 130 | [C₉H₈N]⁺ (Fragment from ring cleavage) |

| 105 | [C₇H₅O]⁺ (Benzoyl cation) |

| 77 | [C₆H₅]⁺ (Phenyl cation) |

X-ray Crystallography for Solid-State Structural Determination

For instance, in the crystal structure of ethyl 2-(5-phenyl-1,3,4-oxadiazol-2-ylsulfanyl)acetate, the molecule is composed of two essentially planar units (the phenyl-oxadiazole part and the ethyl acetate (B1210297) part) which are oriented at a significant angle to each other. nih.gov The structure is stabilized by weak intermolecular C-H···O and C-H···N hydrogen bonds, as well as π-π stacking interactions between the aromatic rings. nih.gov

Elemental Analysis for Compositional Verification

Elemental analysis is a cornerstone technique in the structural elucidation of newly synthesized compounds, providing a fundamental confirmation of their empirical and molecular formulas. For analogues of this compound, this method is crucial for verifying that the synthesis has yielded the target molecule with a high degree of purity. The technique quantitatively determines the mass percentages of carbon (C), hydrogen (H), and nitrogen (N), which are then compared against the theoretically calculated percentages for the proposed chemical structure.

The principle of this verification lies in the precise agreement between the experimentally determined elemental composition and the calculated values. A close correlation, typically within a ±0.4% margin, provides strong evidence for the assigned structure and indicates the absence of significant impurities. This analytical step is foundational, often performed alongside spectroscopic methods, to build a comprehensive and definitive characterization of the synthesized molecules. ijcps.orgresearchgate.net

Detailed research findings from the synthesis of various oxazole and related heterocyclic derivatives consistently employ elemental analysis to validate the final products. For instance, in the synthesis of novel oxazole derivatives, researchers present the elemental analysis data as a definitive check of purity and composition. ijpbs.com The structures of these synthesized compounds are typically established by a combination of IR, NMR, mass spectral data, and crucially, elemental analysis.

Below is a table showcasing representative elemental analysis data for an analogue of this compound. The data illustrates the comparison between the calculated (Calcd.) and experimentally found (Found) percentages for Carbon, Hydrogen, and Nitrogen.

Elemental Analysis Data for 2-(5-((2-Phenylthiazol-4-yl)methyl)-1,3,4-oxadiazol-2-ylthio)-1-(4-chlorophenyl)ethanone

| Molecular Formula | Element | Calculated (%) | Found (%) |

|---|---|---|---|

| C₂₀H₁₄ClN₃O₂S₂ | Carbon (C) | 56.13 | 56.21 |

| Hydrogen (H) | 3.30 | 3.28 |

This close alignment between the calculated and observed values in the table confirms the successful synthesis and purity of the target compound, reinforcing the structural data obtained from other spectroscopic techniques. The consistent application of elemental analysis across studies on oxazole derivatives underscores its indispensable role in synthetic organic chemistry for compositional verification. ijcps.orgijpbs.com

Computational Chemistry and Theoretical Modeling of 2 Phenyl 1,3 Oxazol 4 Yl Acetic Acid Systems

Density Functional Theory (DFT) Calculations for Electronic Structure and Geometry

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of molecules. DFT calculations can determine the optimized geometry, electronic properties, and vibrational frequencies of (2-Phenyl-1,3-oxazol-4-yl)acetic acid.

Electronic Structure: DFT calculations can elucidate the distribution of electrons within the molecule, identifying regions of high and low electron density. This information is crucial for understanding the molecule's reactivity and intermolecular interactions. Key parameters that can be determined include the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity. For oxazole (B20620) derivatives, the electronic landscape is influenced by the interplay between the phenyl ring, the oxazole ring, and the acetic acid moiety.

Geometry Optimization: DFT methods, such as B3LYP with a suitable basis set (e.g., 6-311G++(d,p)), are employed to find the most stable three-dimensional arrangement of atoms in the molecule, corresponding to the minimum energy state. americanelements.com This process yields precise information on bond lengths, bond angles, and dihedral angles. For this compound, the geometry would be characterized by the planarity of the oxazole and phenyl rings and the conformational flexibility of the acetic acid side chain. The three-dimensional structure is critical as it dictates how the molecule can interact with other molecules, including biological targets. The carboxylic acid group, in particular, can participate in intermolecular hydrogen bonding, which significantly affects its solid-state properties. nih.gov

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics (MD) simulations provide a means to study the time-dependent behavior of molecular systems. These simulations can offer insights into the conformational flexibility, solvation, and interaction of this compound with its environment.

MD simulations track the movements of atoms and molecules over time by solving Newton's equations of motion. A force field, which is a set of empirical energy functions, is used to describe the potential energy of the system. For a molecule like this compound, a force field such as the Consistent Valence Force Field (CVFF) could be employed to simulate its behavior in a solvent, typically water, to mimic physiological conditions.

These simulations can reveal the preferred conformations of the acetic acid side chain relative to the oxazole ring. Understanding the dynamic behavior is essential for predicting how the molecule might bind to a receptor or enzyme active site. The simulations can also provide information on the stability of different conformations and the energy barriers between them.

Prediction of Molecular Properties (e.g., XlogP, Monoisotopic Mass, Collision Cross Section)

Various computational tools and algorithms can predict the physicochemical properties of molecules. These predicted properties are valuable in drug discovery and development for assessing a compound's potential pharmacokinetic profile. For this compound (PubChem CID: 7131950), several key properties can be computationally estimated. americanelements.com

XlogP: The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity, which influences its absorption, distribution, metabolism, and excretion (ADME) properties. XlogP is a computationally predicted value of logP.

Monoisotopic Mass: This is the mass of a molecule calculated using the mass of the most abundant isotope of each element. It is a critical parameter in mass spectrometry for accurate compound identification.

Collision Cross Section (CCS): The CCS is a measure of the size and shape of an ion in the gas phase, as determined by ion mobility-mass spectrometry. While experimental determination is preferred, CCS values can be predicted using machine learning models based on 2D molecular descriptors. rsc.orgmdpi.com These predictions are increasingly used to aid in the identification of small molecules in complex samples. nih.gov

| Property | Predicted Value |

|---|---|

| XlogP3-AA | 1.8 |

| Monoisotopic Mass | 203.05824311 g/mol |

| Collision Cross Section (CCS) | Data not readily available from standard prediction models |

In silico Analysis of Reactivity and Stability

In silico methods can be used to predict the chemical reactivity and stability of this compound. These analyses help in understanding its potential metabolic fate and its interactions with biological molecules.

Reactivity: The reactivity of a molecule can be assessed by examining its molecular orbitals and electrostatic potential. The HOMO and LUMO energies and distributions, calculated using DFT, can indicate the likely sites for nucleophilic and electrophilic attack. For instance, the regions of the molecule with the highest HOMO density are prone to electrophilic attack, while regions with the highest LUMO density are susceptible to nucleophilic attack. The carboxylic acid group is a key reactive site, capable of undergoing esterification and amidation reactions.

Synthetic Applications and Derivatization Strategies Utilizing 2 Phenyl 1,3 Oxazol 4 Yl Acetic Acid Derivatives

Oxazolones as Intermediates in the Synthesis of Complex Heterocycles

Oxazolone (B7731731) derivatives obtained from (2-Phenyl-1,3-oxazol-4-yl)acetic acid are pivotal precursors for constructing a variety of heterocyclic scaffolds. The inherent reactivity of the oxazolone ring facilitates its conversion into other important five- and six-membered heterocycles through ring-opening and subsequent recyclization reactions.

Formation of Imidazolinones and Imidazoles

The transformation of oxazolones into imidazolinones and imidazoles represents a significant synthetic application. The reaction of a 4-alkylidene-2-phenyloxazol-5(4H)-one with primary amines or hydrazides initiates a ring-opening of the oxazolone, followed by cyclization to yield the corresponding imidazol-4-one derivatives. psu.edu This process involves the nucleophilic attack of the amine on the carbonyl group of the oxazolone, leading to an amide intermediate which then undergoes intramolecular condensation to form the more stable imidazolone (B8795221) ring. psu.edu

For instance, 4-arylidene-2-phenyloxazol-5(4H)-ones react with various aromatic amines or hydrazides to furnish a diverse range of 1,2,5-trisubstituted imidazol-4-one products. psu.edu This methodology provides a straightforward route to complex imidazole (B134444) structures, which are prevalent in many biologically active compounds.

| Reactant | Reagent | Product | Reference |

| 4-Alkylidene-2-phenyloxazol-5(4H)-one | Aromatic Amine | 1-Aryl-5-alkylidene-2-phenyl-1,5-dihydro-4H-imidazol-4-one | psu.edu |

| 4-Alkylidene-2-phenyloxazol-5(4H)-one | Hydrazide | 1-Acylamino-5-alkylidene-2-phenyl-1,5-dihydro-4H-imidazol-4-one | psu.edu |

Derivatization to Triazine and Oxadiazinone Systems

The oxazolone ring can be expanded to form six-membered heterocyclic systems like triazines. The reaction of 4-alkylidene-2-phenyloxazol-5-ones with aromatic hydrazines can lead to the formation of 1,2,4-triazin-6-ones. psu.edukoreascience.kr This transformation proceeds through the expansion of the five-membered oxazole (B20620) ring into a six-membered triazine ring, offering a valuable synthetic route to this important class of heterocycles. psu.edu The reaction typically occurs under reflux in a suitable solvent like acetic acid in the presence of a catalyst such as sodium acetate (B1210297). researchgate.net

The synthesis of various 1,2,4-triazine (B1199460) derivatives highlights the utility of oxazolones as precursors for larger heterocyclic frameworks. psu.edukoreascience.kr These triazine compounds are of significant interest due to their wide range of pharmacological activities. globalscitechocean.com

Preparation of Thiadiazoles and Triazoles

Oxazolone derivatives are also employed as precursors for the synthesis of sulfur- and nitrogen-containing five-membered heterocycles such as thiadiazoles and triazoles. A convenient method for the synthesis of 1,2,4-triazolines involves the reaction of oxazolones with azodicarboxylates. biointerfaceresearch.com These triazoline intermediates can be subsequently converted into the corresponding 3,5-disubstituted 1,2,4-triazoles upon treatment with a base like sodium hydroxide (B78521), which facilitates saponification and decarboxylation. biointerfaceresearch.com

Furthermore, the versatility of oxazolones extends to their use in constructing hybrid molecules. For example, oxazolone-1,2,3-triazole hybrids have been synthesized using copper(I)-catalyzed azide-alkyne cycloaddition, demonstrating the compatibility of the oxazolone moiety with click chemistry principles. nih.gov

Role in the Synthesis of α-Keto Acids and α-Amino Acid Derivatives

Oxazolones, or azlactones, are well-established intermediates in the synthesis of α-amino acids and their derivatives. rfppl.co.in The hydrolysis of 4-substituted-2-phenyloxazol-5(4H)-ones is a key step in this process. Mild alkaline or acidic hydrolysis of the azlactone ring typically yields α-acylaminoacrylic acids. biointerfaceresearch.com Subsequent reduction of the double bond in these acrylic acid derivatives provides access to a wide variety of α-amino acids. biointerfaceresearch.com This pathway, originating from the Erlenmeyer-Plöchl reaction, is a classical and versatile method for amino acid synthesis. researchgate.net

The dynamic kinetic resolution (DKR) of oxazolones has emerged as a powerful technique for preparing enantiomerically enriched α-amino acid derivatives. acs.orgacs.org This method utilizes a chiral catalyst to preferentially react with one enantiomer of the rapidly racemizing oxazolone, leading to the formation of chiral α-amino acid esters in high enantiomeric excess. acs.orgacs.org

Moreover, the hydrolysis of azlactones has been reported as a synthetic route for the preparation of α-keto acids, further broadening the synthetic utility of these intermediates. researchgate.net

| Oxazolone Derivative | Reaction | Product | Reference |

| 4-Alkylidene-2-phenyloxazol-5(4H)-one | 1. Hydrolysis | 1. α-Acylaminoacrylic acid | biointerfaceresearch.com |

| 2. Reduction | 2. α-Amino acid | biointerfaceresearch.com | |

| Racemic 4-Substituted-2-phenyloxazol-5(4H)-one | Alcoholysis (DKR) | Enantiomerically enriched α-amino acid ester | acs.orgacs.org |

| Azlactone | Hydrolysis | α-Keto acid | researchgate.net |

Functionalization of the Acetic Acid Moiety (e.g., Esterification)

The carboxylic acid group of this compound can undergo standard chemical transformations. Esterification is a common functionalization strategy to modify the properties of the molecule, for instance, to enhance its lipophilicity or to protect the carboxylic acid during subsequent reaction steps.

The Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst (e.g., sulfuric acid), is a standard method that can be applied. masterorganicchemistry.com For example, the liquid-phase esterification of phenylacetic acid, a structurally similar compound, is readily achieved with various alcohols using different catalysts. nih.gov Similarly, derivatives of this compound can be converted to their corresponding esters. For instance, patent literature describes the preparation of C1-C6 alkyl ester derivatives of related 2-substituted-oxazole-4-carboxylic acids, indicating that the acetic acid moiety can be readily esterified using conventional methods. google.com

| Reaction | Reagents | Product |

| Esterification | Alcohol (e.g., Methanol, Ethanol), Acid Catalyst (e.g., H₂SO₄) | (2-Phenyl-1,3-oxazol-4-yl)acetate ester |

| Amide Formation | Amine, Coupling Agent (e.g., EDC) | 2-(2-Phenyl-1,3-oxazol-4-yl)acetamide derivative |

Development of Novel Donor-Acceptor Chromophores

The strategic utilization of this compound and its derivatives as foundational scaffolds has been explored for the development of novel donor-acceptor (D-A) chromophores. These chromophores are of significant interest due to their potential applications in materials science, particularly in the fields of nonlinear optics, organic light-emitting diodes (OLEDs), and fluorescent probes. The inherent electron-rich nature of the oxazole ring, combined with the electron-withdrawing or -donating functionalities that can be introduced via the acetic acid group, allows for the systematic tuning of the electronic and photophysical properties of the resulting D-A systems.

Research in this area has focused on extending the π-conjugation of the this compound core and introducing strong electron-donating or -accepting moieties to facilitate intramolecular charge transfer (ICT) upon photoexcitation. A common synthetic strategy involves the conversion of the acetic acid functionality into a more reactive intermediate, such as an aldehyde, nitrile, or ester, which can then undergo condensation reactions with various aromatic or heteroaromatic aldehydes or active methylene (B1212753) compounds.

One plausible and widely employed method for the construction of such D-A chromophores is the Knoevenagel condensation. wikipedia.orgmdpi.comresearchgate.net This reaction involves the base-catalyzed condensation of an active methylene compound with a carbonyl group. For instance, the methyl or ethyl ester of this compound can be condensed with a variety of electron-rich or electron-poor aromatic aldehydes to create a styryl-type chromophore. The general synthetic approach is depicted below:

General Synthetic Scheme for Knoevenagel Condensation

Step 1: Esterification of this compound The carboxylic acid is first converted to its corresponding ester, typically by reaction with an alcohol (e.g., ethanol (B145695) or methanol) in the presence of an acid catalyst.

Step 2: Knoevenagel Condensation The resulting ethyl (2-phenyl-1,3-oxazol-4-yl)acetate, which contains an active methylene group, is then reacted with a substituted aromatic aldehyde in the presence of a base (e.g., piperidine, pyridine) to yield the target donor-acceptor chromophore. The choice of substituent on the aromatic aldehyde (e.g., dimethylamino, nitro, cyano) allows for the fine-tuning of the electronic properties of the final molecule.

While the general synthetic routes for creating donor-acceptor chromophores from oxazole-containing compounds are well-established, specific research detailing the synthesis and comprehensive photophysical characterization of novel donor-acceptor chromophores derived directly from this compound is not extensively documented in publicly available literature. Therefore, a detailed data table of their specific photophysical properties cannot be provided at this time. However, based on analogous structures found in the literature, it can be anticipated that such chromophores would exhibit absorption and emission maxima in the visible region of the electromagnetic spectrum, with the exact wavelengths being highly dependent on the nature of the donor and acceptor groups, as well as the polarity of the solvent.

For example, styryl dyes containing a 2-phenyloxazole (B1349099) moiety and a dimethylamino group as the donor typically exhibit strong fluorescence with a significant Stokes shift, making them suitable for applications as fluorescent probes. nih.gov The photophysical properties of these hypothetical chromophores would be expected to show a pronounced solvatochromism, where the emission wavelength shifts with the polarity of the solvent, a characteristic feature of molecules with a significant change in dipole moment between the ground and excited states due to ICT.

Future research in this area would likely involve the synthesis of a library of these novel chromophores and a thorough investigation of their photophysical properties, including absorption and emission spectroscopy, quantum yield measurements, and excited-state lifetime analysis, to fully assess their potential for various optoelectronic applications.

Structure Activity Relationship Sar Investigations of 2 Phenyl 1,3 Oxazol 4 Yl Acetic Acid Derivatives

Influence of Substituents on Molecular Conformation and Electronic Distribution

The introduction of substituents onto the phenyl ring or the oxazole (B20620) moiety of (2-Phenyl-1,3-oxazol-4-yl)acetic acid can profoundly influence the molecule's three-dimensional shape (conformation) and the distribution of electrons within its structure. These changes, in turn, dictate how the molecule interacts with its biological target or participates in chemical reactions.

The electronic nature of substituents on the phenyl ring, whether electron-donating or electron-withdrawing, can alter the electron density of the entire molecule. researchgate.net Electron-donating groups, such as methoxy (B1213986) (-OCH3) or methyl (-CH3), can increase the electron density on the phenyl ring and, through resonance and inductive effects, influence the electronic environment of the attached oxazole ring. Conversely, electron-withdrawing groups, like nitro (-NO2) or cyano (-CN), decrease the electron density. These electronic perturbations can affect the molecule's polarity, lipophilicity, and its ability to form hydrogen bonds or engage in π-π stacking interactions, all of which are crucial for molecular recognition and binding affinity.

Impact of Substitution Patterns (e.g., at C-2, C-4, C-5 of Oxazole Ring) on Chemical Behavior

The chemical reactivity and biological activity of this compound derivatives are highly dependent on the substitution pattern around the central oxazole ring. The C-2, C-4, and C-5 positions of the oxazole ring exhibit distinct electronic characteristics and steric environments, making them key handles for modifying the compound's properties. mdpi.com

C-2 Position: The C-2 position is directly attached to the phenyl ring. Modifications to the phenyl ring, as discussed previously, will have a direct electronic impact on this position. The C-2 position of the oxazole ring is generally the most electron-deficient and, therefore, susceptible to nucleophilic attack, although this can lead to ring cleavage rather than simple substitution. nih.gov

C-4 Position: The C-4 position is substituted with the acetic acid moiety, a critical functional group for the acidic character of the parent compound. Modifications to this side chain, such as esterification or amidation, will directly impact the molecule's acidity and its potential to act as a hydrogen bond donor or acceptor. These changes can significantly alter the compound's pharmacokinetic properties and its binding mode to biological targets.

C-5 Position: The C-5 position of the oxazole ring is often a key site for introducing diversity in SAR studies. mdpi.com The electronic nature of a substituent at C-5 can influence the reactivity of the entire ring. Electron-donating groups at C-5 can facilitate electrophilic substitution reactions, which typically occur at this position. mdpi.com Conversely, electron-withdrawing groups can make the ring more susceptible to nucleophilic attack. The size and nature of the C-5 substituent can also play a crucial role in steric interactions within a binding site.

The relative reactivity of the positions in the oxazole ring towards electrophilic substitution generally follows the order C-5 > C-4 > C-2. nih.gov However, the presence of activating or deactivating groups can alter this reactivity pattern.

Stereochemical Influences on Reactivity and Molecular Interactions

Chirality, or the "handedness" of a molecule, can have a profound impact on its biological activity. For derivatives of this compound, the introduction of a stereocenter, for instance, by substitution on the α-carbon of the acetic acid side chain, can lead to enantiomers with markedly different pharmacological profiles. This is because biological systems, such as enzymes and receptors, are themselves chiral and will often interact preferentially with one enantiomer over the other.

The differential interaction of enantiomers with a chiral biological target can result in one enantiomer being significantly more potent, having a different mode of action, or even exhibiting toxicity while the other is benign. Therefore, the synthesis and evaluation of individual enantiomers are often crucial steps in drug discovery and development. semanticscholar.org

The separation of enantiomers can be achieved through various techniques, including chiral chromatography. mdpi.comnih.gov Once separated, the absolute configuration of each enantiomer can be determined, and their distinct biological activities can be assessed. Understanding the stereochemical requirements for optimal interaction with a target can guide the design of more potent and selective molecules.

Ligand-Protein Interaction Profiling through Molecular Docking (Conceptual)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov In the context of drug discovery, it is a powerful tool for understanding how a ligand, such as a derivative of this compound, might bind to the active site of a target protein.

A conceptual molecular docking study would involve the following steps:

Preparation of the Ligand and Protein Structures: Three-dimensional structures of the this compound derivatives would be generated and their energy minimized. A 3D structure of the target protein, typically obtained from X-ray crystallography or homology modeling, would also be prepared.

Docking Simulation: The ligand would be placed in the binding site of the protein, and a scoring function would be used to estimate the binding affinity for various orientations and conformations.

Analysis of Binding Modes: The results of the docking simulation would reveal the most likely binding poses of the ligand within the active site. This analysis would identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that contribute to the stability of the ligand-protein complex. mdpi.com

By performing molecular docking studies with a series of derivatives, it is possible to build a conceptual model of the ligand-protein interactions and rationalize the observed SAR. For example, docking could explain why a particular substituent enhances binding affinity by forming an additional hydrogen bond with a specific amino acid residue in the active site. nih.govnih.gov

Quantitative Structure-Activity Relationship (QSAR) Methodologies for Oxazole Scaffolds

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov By developing a QSAR model, it is possible to predict the activity of new, unsynthesized compounds and to gain insights into the structural features that are important for activity.

For a series of this compound derivatives, a QSAR study would typically involve the following steps:

Data Set Preparation: A dataset of compounds with their experimentally determined biological activities (e.g., IC50 values for enzyme inhibition) is compiled.

Descriptor Calculation: A large number of molecular descriptors, which are numerical representations of the chemical structure, are calculated for each compound. These descriptors can be constitutional (e.g., molecular weight), topological (e.g., connectivity indices), or quantum-chemical (e.g., HOMO/LUMO energies).

Model Development and Validation: Statistical methods, such as multiple linear regression or partial least squares, are used to build a mathematical model that correlates the descriptors with the biological activity. The predictive power of the model is then rigorously validated using internal and external validation techniques. mdpi.com

A well-validated QSAR model can be a valuable tool in the drug design process. It can be used to prioritize the synthesis of new compounds with potentially higher activity and to understand the key physicochemical properties that govern the biological response of the oxazole scaffold. For example, a QSAR model might reveal that lipophilicity and the presence of a hydrogen bond donor at a specific position are critical for high activity.

Table 1: Key Positions for Substitution on the this compound Scaffold and Their Potential Impact on Chemical Behavior

| Position | Description | Potential Impact of Substitution |

| C-2 | Phenyl Ring | Alters electronic properties of the entire molecule, influences π-π stacking interactions. |

| C-4 | Acetic Acid Side Chain | Modifies acidity, hydrogen bonding capacity, and pharmacokinetic properties. |

| C-5 | Oxazole Ring | Influences ring reactivity towards electrophiles and nucleophiles, provides a site for introducing steric bulk and diverse functional groups. |

Table 2: Conceptual Molecular Descriptors for QSAR Analysis of this compound Derivatives

| Descriptor Type | Example Descriptors | Information Encoded |

| Constitutional | Molecular Weight, Number of H-bond donors/acceptors | Basic molecular properties and potential for intermolecular interactions. |

| Topological | Connectivity Indices (e.g., Kier & Hall) | Information about the branching and connectivity of the molecule. |

| Quantum-Chemical | HOMO/LUMO energies, Dipole Moment | Electronic properties, reactivity, and polarity of the molecule. |

| 3D-Descriptors | Molecular Surface Area, Molecular Volume | Size and shape of the molecule. |

Future Research Directions and Emerging Trends in 2 Phenyl 1,3 Oxazol 4 Yl Acetic Acid Chemistry

Exploration of Novel Synthetic Pathways and Green Chemistry Approaches

The synthesis of oxazole (B20620) derivatives, including (2-Phenyl-1,3-oxazol-4-yl)acetic acid, is moving towards more sustainable and efficient methods. Traditional synthetic routes often involve hazardous reagents and produce significant chemical waste. ijpsonline.comijpsonline.com Green chemistry principles are now guiding the development of new pathways that minimize environmental impact while improving reaction yields and purity. uniroma1.it

Key green synthetic approaches being explored for oxazole synthesis include:

Microwave-Assisted Synthesis: This technique can dramatically reduce reaction times and improve yields. For instance, the synthesis of 2,4-disubstituted oxazoles has been achieved by combining p-substituted 2-bromoacetophenone (B140003) and urea (B33335) in DMF under microwave irradiation. tandfonline.com Similarly, 5-substituted oxazoles can be synthesized from substituted aryl aldehydes and Tosylmethyl isocyanide (TosMIC) with a potassium phosphate (B84403) catalyst under microwave conditions. ijpsonline.com

Ultrasound-Promoted Reactions: Sonochemistry offers another energy-efficient method for promoting chemical reactions, often leading to shorter reaction times and milder conditions. nih.gov

Use of Greener Solvents and Catalysts: Research is focused on replacing toxic organic solvents with alternatives like ionic liquids or deep-eutectic solvents. ijpsonline.comijpsonline.com Catalyst-free methods are also being developed; for example, substituted oxazoles have been synthesized using easily recoverable polyethylene (B3416737) glycol as a non-ionic liquid medium without a traditional catalyst. kthmcollege.ac.in

One-Pot Multicomponent Reactions: These reactions combine multiple reactants in a single step to form a complex product, which reduces the need for intermediate purification steps, saving time, solvents, and energy. kthmcollege.ac.indntb.gov.uaresearchgate.net

These approaches not only reduce the use of hazardous substances but also enhance reaction performance in terms of product yields, purity, and energy consumption compared to conventional methods. ijpsonline.com

| Green Chemistry Approach | Description | Potential Advantage for this compound Synthesis | Reference |

|---|---|---|---|

| Microwave-Assisted Synthesis | Utilizes microwave energy to heat reactions, often leading to rapid and efficient synthesis. | Reduced reaction times, higher yields, and cleaner reactions. | tandfonline.comijpsonline.com |

| Ultrasound-Promoted Reactions | Employs ultrasonic waves to induce cavitation, enhancing reaction rates and yields. | Milder reaction conditions and shorter synthesis times. | nih.gov |

| Ionic Liquids/Greener Solvents | Uses non-volatile, often recyclable solvents to replace hazardous organic solvents. | Improved safety and reduced environmental pollution. | ijpsonline.comijpsonline.com |

| Catalyst-Free Methods | Avoids the use of, often toxic, metal catalysts, simplifying purification. | Reduced cost, toxicity, and waste from catalyst removal. | kthmcollege.ac.indntb.gov.ua |

Advanced Mechanistic Studies using Modern Spectroscopic Techniques

A deeper understanding of the reaction mechanisms involved in the synthesis and modification of this compound is crucial for optimizing existing methods and designing new ones. Modern spectroscopic techniques are indispensable tools for elucidating these complex pathways.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Advanced NMR techniques, such as 2D NMR (HSQC, HMBC), are powerful for confirming the structures of intermediates and final products, providing unambiguous evidence of molecular connectivity. researchgate.net For fluorinated analogues, the observation of 1H-¹⁹F and ¹³C-¹⁹F couplings can be instrumental in assigning chemical shifts. researchgate.net

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition of newly synthesized compounds. researchgate.net

Computational Chemistry: Theoretical calculations, particularly Density Functional Theory (DFT), are increasingly used to complement experimental data. DFT can be used to model the optimized molecular geometry, analyze frontier molecular orbitals (HOMO-LUMO), and predict the reactivity of oxazole derivatives. irjweb.com Such computational studies provide insights into the electronic structure and stability of transition states and intermediates, which are often difficult to observe experimentally.

By combining these advanced analytical and computational methods, researchers can map out detailed reaction coordinates, identify key intermediates, and understand the electronic factors that govern the reactivity of the oxazole ring system.

Integration of Artificial Intelligence and Machine Learning in Compound Design and Prediction

Artificial intelligence (AI) and machine learning (ML) are revolutionizing medicinal chemistry and materials science by accelerating the design of novel molecules with desired properties. springernature.comsemanticscholar.org In the context of this compound, these computational tools can be applied to explore vast chemical spaces and identify promising new analogues.

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structure of a compound and its biological activity. Predictive QSAR models have been successfully built for 1,3-oxazole derivatives to identify potential anticancer agents. nih.gov Such models can screen virtual libraries of this compound analogues to prioritize candidates for synthesis.

Generative AI Models: Advanced AI architectures like variational autoencoders (VAEs) and generative adversarial networks (GANs) can generate novel chemical structures from scratch. semanticscholar.orgresearchgate.net These models learn from large datasets of known molecules to design new compounds that are predicted to have specific properties. chemrxiv.org Reinforcement learning can further optimize this process, guiding the generation towards molecules with multiple desired characteristics. nih.gov

Molecular Docking and Property Prediction: AI can enhance molecular docking simulations, which predict how a molecule binds to a biological target. researcher.life Furthermore, ML models are adept at predicting various physicochemical and ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties, helping to filter out compounds with poor pharmacokinetic profiles early in the discovery process. semanticscholar.org

The integration of AI and ML offers a powerful strategy to rationalize the design of this compound derivatives, reducing the time and cost associated with traditional trial-and-error approaches. springernature.com

| AI/ML Application | Function | Relevance to this compound Research | Reference |

|---|---|---|---|

| QSAR Modeling | Predicts the biological activity of compounds based on their structural features. | Screening virtual libraries to identify analogues with high potential activity. | nih.gov |

| Generative AI | Designs novel molecular structures with desired properties. | De novo design of new oxazole scaffolds for specific targets. | semanticscholar.orgchemrxiv.org |

| Molecular Docking | Simulates the binding of a molecule to a protein target. | Identifying potential biological targets and hypothesizing mechanisms of action. | researcher.life |

| ADMET Prediction | Predicts the pharmacokinetic and toxicity profiles of compounds. | Early-stage filtering of candidates with unfavorable drug-like properties. | semanticscholar.org |

Development of this compound Analogues for Specific Synthetic Targets

The core structure of this compound serves as a versatile template for the development of new molecules aimed at specific synthetic and biological targets. The C-2 and C-4 positions of the oxazole ring are particularly crucial for influencing biological activity. core.ac.uk By systematically modifying the phenyl group at the C-2 position and the acetic acid moiety at the C-4 position, a diverse library of analogues can be created.

Research into oxazole derivatives has revealed a broad spectrum of biological activities, suggesting potential applications for new analogues:

Anticancer Agents: Many oxazole derivatives have shown potent anticancer activity by inhibiting various targets, including protein kinases and tubulin. nih.govbenthamscience.comcore.ac.uk The development of analogues could lead to new therapeutic agents.

Antimicrobial Agents: The oxazole scaffold is present in compounds with activity against bacteria and protozoa like Giardia lamblia and Trichomonas vaginalis. researchgate.netnih.gov New derivatives could be designed to target drug-resistant pathogens.

Anti-inflammatory Agents: By modifying the carboxylic acid group, which is a common feature in many non-steroidal anti-inflammatory drugs (NSAIDs), it is possible to develop novel anti-inflammatory compounds. The conversion of the carboxylic acid to a 1,3,4-oxadiazole (B1194373) moiety, for example, has been shown to reduce ulcerogenic potential in other NSAIDs. nih.gov

Antiviral Agents: Novel oxazole-based macrocycles have been discovered as inhibitors of the SARS-CoV-2 main protease, highlighting the potential for developing antiviral compounds. nih.gov

Future work will likely involve the rational design and synthesis of this compound analogues where substituents are chosen to optimize interactions with specific biological targets, leading to compounds with enhanced potency and selectivity.

Q & A

What are the established synthetic methodologies for preparing (2-Phenyl-1,3-oxazol-4-yl)acetic acid, and what are their mechanistic considerations?

Answer: The compound is commonly synthesized via cyclocondensation or ring-opening reactions. For example, diethyl 5-(2-acylhydrazino)-2-[(4-methylphenyl)-1,3-oxazol-4-yl]phosphonates undergo ring-opening in acetic acid, followed by recyclization and ester hydrolysis to yield the target compound . Another method involves refluxing intermediates (e.g., 5-methyl-2-phenyloxazole derivatives) with hydrazine hydrate in glacial acetic acid, followed by recrystallization from ethanol . Mechanistically, these reactions proceed through nucleophilic acyl substitution, with acetic acid acting as a solvent and catalyst.

How can researchers address discrepancies in spectroscopic data during structural elucidation of this compound derivatives?

Answer: Contradictions in IR, NMR, or UV data (e.g., unexpected carbonyl stretching frequencies or proton shifts) require cross-validation. For instance, IR absorption at 1723 cm⁻¹ (C=O of acetic acid) and 1675 cm⁻¹ (aldehyde C=O) should align with ¹H NMR signals for aromatic protons (δ 7.2–8.1 ppm) . High-resolution mass spectrometry (HRMS) and X-ray crystallography (using SHELXL or ORTEP-III ) can resolve ambiguities caused by tautomerism or crystal packing.

What analytical techniques are critical for confirming the purity and identity of this compound?

Answer: Key techniques include:

- Melting point determination (predicted 132.61°C ).

- IR spectroscopy to identify C=O (1723 cm⁻¹) and oxazole ring vibrations (1238 cm⁻¹, C-O-C) .

- ¹³C NMR to verify the acetic acid moiety (δ ~170 ppm) and aromatic carbons.

- X-ray crystallography for absolute configuration determination, leveraging SHELX software for refinement .

What challenges arise in crystallographic refinement of this compound using SHELX software?

Answer: Challenges include handling high-resolution or twinned data, where SHELXL’s robust algorithms minimize errors in electron density maps . For visualization, ORTEP-III aids in interpreting thermal ellipsoids but may struggle with disordered solvent molecules. Researchers must manually adjust hydrogen bonding networks and validate geometric restraints against density functional theory (DFT) models .

How can reaction conditions be optimized to improve yields in multi-step syntheses involving oxazole intermediates?

Answer: Key factors include:

- Solvent selection : Glacial acetic acid enhances cyclization efficiency .

- Temperature control : Refluxing at 70–80°C minimizes side reactions during propargyl bromide coupling .

- Purification : Recrystallization from ethanol or benzene removes unreacted hydrazine derivatives .

- Catalyst screening : Acidic resins (e.g., in glycerol etherification ) may improve regioselectivity for analogous reactions.

What functional groups in this compound influence its reactivity in derivatization?

Answer: The oxazole ring’s electron-deficient nature facilitates electrophilic substitution at the 4-position, while the acetic acid moiety enables esterification or amidation. For example:

- Esterification : Reacting with propargyl bromide forms propargyl esters, useful in click chemistry .

- Mannich reactions : Secondary amines and formaldehyde generate aminoalkyl derivatives .

How do computational methods aid in predicting the biological activity of this compound derivatives?

Answer: Molecular docking studies (e.g., AutoDock Vina) can model interactions with apoptosis-related targets (e.g., caspase-3), leveraging the compound’s classification under tumor suppression reagents . Quantitative structure-activity relationship (QSAR) models correlate electronic descriptors (e.g., HOMO-LUMO gaps) with observed bioactivity.

What strategies mitigate byproduct formation during the synthesis of oxazole-based acetic acid derivatives?

Answer: Strategies include:

- Stoichiometric control : Limiting excess hydrazine hydrate reduces hydrazide byproducts .

- Additives : Using anhydrous sodium sulfate minimizes hydrolysis of ester intermediates .

- Chromatography : Flash column chromatography (silica gel, ethyl acetate/hexane) separates regioisomers .

How can researchers validate the stability of this compound under varying storage conditions?

Answer: Accelerated stability studies (40°C/75% RH) over 4 weeks, monitored via HPLC, assess degradation. The compound’s solid-state stability is confirmed by unchanged melting points and IR spectra . For long-term storage, desiccants and amber vials prevent photodegradation.

What advanced spectroscopic techniques resolve tautomeric equilibria in oxazole derivatives?

Answer: Dynamic NMR (DNMR) at variable temperatures detects tautomerization between oxazole and oxazoline forms. UV-Vis spectroscopy (λmax 256 nm ) and time-dependent DFT calculations model electronic transitions, while X-ray diffraction provides definitive structural assignments .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.